molecular formula C11H13Cl2N3 B2982337 [2,4'-Bipyridin]-4-ylmethanamine dihydrochloride CAS No. 2034156-90-4

[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride

Cat. No.: B2982337
CAS No.: 2034156-90-4
M. Wt: 258.15
InChI Key: XPPMZWDSRSTXDW-UHFFFAOYSA-N
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Description

[2,4’-Bipyridin]-4-ylmethanamine dihydrochloride: is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This method yields high purity bipyridine derivatives.

Industrial Production Methods: Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are preferred due to their efficiency and scalability. Electrochemical methods are also employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can yield bipyridine derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Bipyridinium salts.

    Reduction: Various bipyridine derivatives.

    Substitution: Halogenated bipyridine compounds.

Scientific Research Applications

Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are useful in catalysis and material science .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It interacts with biological molecules through coordination with metal ions, affecting various biochemical pathways .

Medicine: In medicine, bipyridine derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coordination polymers. These materials have applications in electronics, photonics, and nanotechnology .

Comparison with Similar Compounds

Uniqueness: [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. This makes it particularly useful in applications requiring precise control over electronic and steric effects .

Properties

IUPAC Name

(2-pyridin-4-ylpyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10;;/h1-7H,8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPMZWDSRSTXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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